molecular formula C9H16N4O6 B095549 5-amino-6-(D-ribitylamino)uracil CAS No. 17014-74-3

5-amino-6-(D-ribitylamino)uracil

Cat. No.: B095549
CAS No.: 17014-74-3
M. Wt: 276.25 g/mol
InChI Key: XKQZIXVJVUPORE-RPDRRWSUSA-N
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Description

5-amino-6-(D-ribitylamino)uracil is an aminouracil compound where D-ribitol is substituted at position 1 by the 6-amino group of 5,6-diaminouracil. It is an early intermediate in the bacterial synthesis of riboflavin (vitamin B2) . This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, yeast, and mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(D-ribitylamino)uracil involves the reaction of 5,6-diaminouracil with D-ribitol. The hydroxy group at position 1 of D-ribitol is substituted by the 6-amino group of 5,6-diaminouracil . The reaction typically requires controlled conditions to ensure the correct substitution and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound is often carried out through biotechnological processes involving genetically engineered bacteria. These bacteria are designed to overproduce the compound by enhancing the expression of key enzymes in the riboflavin biosynthesis pathway .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(D-ribitylamino)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of riboflavin derivatives, while substitution reactions can produce various modified uracil compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-(D-ribitylamino)uracil is unique due to its specific role in the early stages of riboflavin synthesis and its ability to activate MAIT cells . This makes it a valuable compound for both biochemical research and industrial applications.

Properties

IUPAC Name

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZIXVJVUPORE-RPDRRWSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937742
Record name 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Amino-6-ribitylamino uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17014-74-3
Record name 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17014-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-ribitylamino uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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